![molecular formula C9H18N2O2 B2896399 Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 1592737-45-5](/img/structure/B2896399.png)

Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

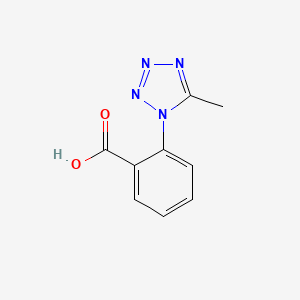

“Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate” is an organic compound with the CAS Number: 1592737-45-5 . It has a molecular weight of 186.25 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2/c1-10-5-4-8(6-10)7-11(2)9(12)13-3/h8H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.科学的研究の応用

Biobased Solvent Synthesis

Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate, through its related compound N-Methylpyrrolidone (NMP), has applications in biobased solvent synthesis. Research by Lammens et al. (2010) explores the synthesis of NMP from γ-aminobutyric acid (GABA), obtained from plant proteins, using methanol as a methylating agent. This process achieves high selectivity and conversion rates, offering a greener approach to solvent production.

Analytical Chemistry

The compound is significant in analytical chemistry, particularly in detecting carbamate insecticides. Krause (1979) developed a high-performance liquid chromatographic technique using N-Methyl carbamates for post-column fluorometric labeling, achieving high sensitivity and selectivity for detecting multicarbamate insecticide residues (Krause, 1979).

Antitumor Properties

Studies have identified antitumor properties in compounds related to this compound. Atassi and Tagnon (1975) reported on R 17934 -NSC 238159, a compound showing activity against various leukemias and tumors, highlighting its potential for clinical application in cancer treatment (Atassi & Tagnon, 1975).

Corrosion Inhibition

John et al. (2013) researched the inhibitory effects of methyl carbamate on copper metal corrosion in acidic environments. Their study showed that methyl carbamate acts as a cathodic type inhibitor, suggesting its potential use in protecting metals from corrosion (John, Kuruvilla, & Joseph, 2013).

Organic Synthesis

The compound is also relevant in organic synthesis. Zhang, Bender, and Widenhoefer (2007) demonstrated its use in gold(I)-catalyzed enantioselective hydroamination of N-allenyl carbamates, contributing to the advancement of asymmetric synthesis techniques (Zhang, Bender, & Widenhoefer, 2007).

Medicinal Chemistry

In medicinal chemistry, carbamate groups, as in this compound, play a crucial role. Ghosh and Brindisi (2015) discussed the increasing use of carbamates in drug design, highlighting their importance in creating effective drug-target interactions (Ghosh & Brindisi, 2015).

Neurotoxicity Research

The compound's relevance extends to neurotoxicity research. Moser et al. (2010) examined the neurotoxicity of N-Methyl carbamates in rats, providing insights into the age-related sensitivity and toxicological impact of these compounds (Moser, McDaniel, Phillips, & Lowit, 2010).

Safety and Hazards

作用機序

Mode of Action

It is known that many carbamate compounds interact with their targets by forming a covalent bond, which can lead to changes in the target’s function

Biochemical Pathways

It is known that some carbamates can affect various biochemical pathways, including those involved in neurotransmission and cellular metabolism . The downstream effects of these interactions can vary widely and depend on the specific targets and pathways involved.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties can significantly impact the bioavailability of a drug, which is the proportion of the drug that enters the circulation and is able to have an active effect.

特性

IUPAC Name |

methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10-5-4-8(6-10)7-11(2)9(12)13-3/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJCHIFIMCHOCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592737-45-5 |

Source

|

| Record name | methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B2896317.png)

![2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine](/img/structure/B2896319.png)

![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)

![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)

![1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2896322.png)

![Methyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2896323.png)

![2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2896328.png)

![3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2896337.png)